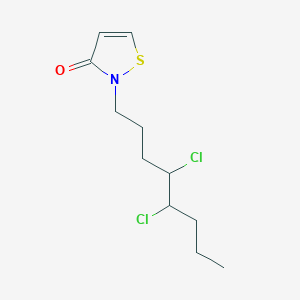
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4,5-dichloro-2-octylisothiazolone with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed nucleophilic substitution reaction, where the isothiazolone ring is formed through cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps like distillation or crystallization to remove impurities .
化学反応の分析
Types of Reactions
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents used .
科学的研究の応用
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying nucleophilic substitution and cyclization reactions.
Biology: Investigated for its antifouling properties and effects on marine organisms.
Medicine: Explored for potential antimicrobial and antifungal activities.
Industry: Widely used in marine coatings to prevent biofouling on ships and underwater structures
作用機序
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in marine organisms. By inhibiting this enzyme, 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one disrupts the normal functioning of the nervous system, leading to the death of fouling organisms .
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-octyl-3(2H)-isothiazolone: Another antifouling agent with similar properties.
2-Methyl-4,5-dichloro-3-isothiazolone: Used in industrial biocides.
2-Octyl-4-isothiazolin-3-one: Commonly used in paints and coatings
Uniqueness
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one stands out due to its high efficacy at low concentrations and its relatively low environmental impact compared to other biocides. Its rapid degradation in the environment also reduces the risk of long-term ecological damage .
特性
CAS番号 |
146345-63-3 |
|---|---|
分子式 |
C11H17Cl2NOS |
分子量 |
282.2 g/mol |
IUPAC名 |
2-(4,5-dichlorooctyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H17Cl2NOS/c1-2-4-9(12)10(13)5-3-7-14-11(15)6-8-16-14/h6,8-10H,2-5,7H2,1H3 |
InChIキー |
WZSJCTXANRHVGN-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CCCN1C(=O)C=CS1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















